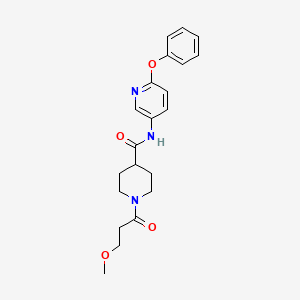![molecular formula C15H23NO2 B5164234 N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, also known as AM-404, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the anandamide transporter, which is responsible for the reuptake of endocannabinoids in the brain. By inhibiting this transporter, AM-404 increases the levels of endocannabinoids in the brain, leading to a range of physiological and biochemical effects.
Mécanisme D'action
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine acts as an agonist of the cannabinoid receptors, which are located throughout the brain and body. By binding to these receptors, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine activates a range of signaling pathways that lead to the release of neurotransmitters and other signaling molecules. In addition, N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine inhibits the anandamide transporter, leading to increased levels of endocannabinoids in the brain.
Biochemical and Physiological Effects
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. Studies have also shown that N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine can modulate the activity of the endocannabinoid system, leading to changes in synaptic plasticity and neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, this compound also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine, including the development of more selective and potent analogs, the exploration of its potential therapeutic applications in a range of neurological and psychiatric disorders, and the investigation of its mechanisms of action at the molecular and cellular levels. Additionally, more studies are needed to fully understand the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine involves the reaction of 2-methoxyphenol with 5-bromopentanoyl chloride, followed by the reaction of the resulting intermediate with propargylamine. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. Research has shown that this compound has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-11-16-12-7-4-8-13-18-15-10-6-5-9-14(15)17-2/h3,5-6,9-10,16H,1,4,7-8,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZXUCWOYVISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCNCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)


![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)
![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![N-benzyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}ethanamine](/img/structure/B5164245.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)